molecular formula C20H22ClN3O3 B2915490 1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1170907-12-6

1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

Cat. No.: B2915490
CAS No.: 1170907-12-6
M. Wt: 387.86
InChI Key: SPWHBANTZLSVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor identified in preclinical development for central nervous system (CNS) disorders. PDE9A is a high-affinity enzyme for cyclic guanosine monophosphate (cGMP), a critical secondary messenger involved in synaptic plasticity, neuronal health, and memory consolidation. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which activates downstream signaling pathways such as protein kinase G (PKG) and the transcription factor CREB, thereby promoting neuronal function and resilience. This mechanism has positioned it as a candidate for investigating novel therapeutics for cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease, where cGMP signaling is often impaired. More recent research has revealed a compelling dual application in oncology. Studies indicate that PDE9 inhibition can suppress c-MYC gene expression and trigger apoptosis in cancer cells, demonstrating significant anti-proliferative effects in models of leukemia and lymphoma. This compound provides researchers with a valuable chemical probe to dissect the non-canonical, nuclear roles of cGMP signaling and explore the therapeutic potential of PDE9A inhibition across two major fields: neuroscience and oncology. It is intended for use in in vitro biochemical assays and in vivo disease modeling to further elucidate these complex mechanisms.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-20(2)12-27-17-10-15(8-9-16(17)24(3)18(20)25)23-19(26)22-11-13-4-6-14(21)7-5-13/h4-10H,11-12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWHBANTZLSVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : 1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea
  • Molecular Formula : C20_{20}H22_{22}ClN3_{3}O3_{3}
  • Molecular Weight : 387.86 g/mol
  • CAS Number : 1170077-29-8

Structural Features

The compound features a urea linkage connected to a tetrahydrobenzo[b][1,4]oxazepine moiety and a chlorobenzyl substituent. This unique structure may enhance its biological activity and selectivity towards specific targets.

Pharmacological Properties

This compound has shown promising pharmacological properties:

  • Kinase Inhibition : It has been identified as a potential kinase inhibitor. Kinases play critical roles in various cellular processes including cell growth and differentiation. The inhibition of specific kinases can be a therapeutic strategy in treating cancers and neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by targeting signaling pathways involved in tumor growth.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings indicate:

  • Protein Interactions : Interaction studies have demonstrated that the compound binds to specific protein targets within cells. Techniques such as surface plasmon resonance and isothermal titration calorimetry are utilized to quantify these interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

Compound NameStructural FeaturesBiological Activity
1-(2-Chlorobenzyl)-3-(2-methyl-2H-chromen-4-one)Chlorobenzyl group; chromone coreAntioxidant properties
1-(Phenyl)-3-(2H-chromen-4-one)Phenyl group; chromone coreAnticancer activity
1-(Benzyl)-3-(benzothiazole)Benzothiazole moiety; benzyl groupAntimicrobial properties

The unique combination of the tetrahydrobenzo[b][1,4]oxazepine structure and the chlorobenzyl substituent sets this compound apart from others in terms of potential therapeutic applications.

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, compounds with similar structures have been evaluated for safety in preclinical studies. Understanding the safety profile is essential for advancing into clinical trials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea can be contextualized against related compounds, as outlined below:

Structural Analogues with Benzo[b][1,4]oxazepin Cores

1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea (CAS: 1170111-30-4):

  • Molecular Formula : C₂₁H₂₇N₃O₃S
  • Molecular Weight : 401.5 g/mol
  • Key Differences : Replaces the 4-chlorobenzyl group with a thiophen-2-ylmethyl substituent and introduces an isobutyl group at position 5 of the oxazepin ring. The sulfur atom in the thiophene may enhance lipophilicity compared to the chlorine in the target compound .

Benzo[b][1,4]diazepin Derivatives

Compound 4h ():

  • Structure : Contains a coumarin-3-yl-substituted benzo[b][1,4]oxazepin linked to a tetrazolyl-pyrazolone moiety.
  • Key Differences : The diazepin core (7-membered ring with two nitrogen atoms) versus the oxazepin core (7-membered ring with one oxygen and one nitrogen atom) alters ring flexibility and electronic properties. Coumarin and tetrazole groups may confer fluorescence or metal-binding capabilities, unlike the urea-linked chlorobenzyl group in the target compound .

Urea Derivatives with Alternative Heterocycles

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (): Molecular Formula: C₁₈H₁₅N₃O₂S Molecular Weight: 337.4 g/mol Key Differences: A tetrahydrobenzo[b]thiophene core replaces the oxazepin ring, and a benzoyl group is present instead of the chlorobenzyl moiety. The thiophene’s sulfur atom may influence metabolic stability and redox activity compared to the oxygen in oxazepin .

Anti-Proliferative Activity of Related Compounds

While direct activity data for the target compound is unavailable, structurally similar urea and oxazepin derivatives have demonstrated biological effects:

  • Compound C ((E)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylic acid) showed moderate anti-proliferative activity against HeLa, HepG2, and A431 cells (IC₅₀: 12–18 µM), comparable to Erlotinib (IC₅₀: 0.5–1.2 µM) .
  • Caffeic acid derivatives with urea linkages exhibited enhanced activity over parent compounds, suggesting the urea group’s role in improving target binding .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Pharmacological Impact
1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea Benzo[b][1,4]oxazepin C₂₀H₂₂ClN₃O₃ 387.9 4-Chlorobenzyl, 3,3,5-trimethyl Enzyme/receptor modulation (inferred)
1-(5-Isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea Benzo[b][1,4]oxazepin C₂₁H₂₇N₃O₃S 401.5 Thiophen-2-ylmethyl, isobutyl Enhanced lipophilicity
Compound 4h (coumarin-oxazepin-tetrazole) Benzo[b][1,4]oxazepin Not reported Not reported Coumarin-3-yl, tetrazolyl-pyrazolone Fluorescence, metal binding
1-(3-Cyano-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Tetrahydrobenzo[b]thiophene C₁₈H₁₅N₃O₂S 337.4 Benzoyl, cyano, hydrazono Redox activity, metabolic stability

Key Research Findings and Implications

Substituent Effects :

  • The 4-chlorobenzyl group in the target compound may enhance hydrophobic interactions in enzyme pockets.
  • Thiophene or coumarin substituents (as in analogues) introduce π-π stacking or fluorescence properties, useful in probe design .

Urea Linkage : The urea moiety is critical for hydrogen bonding with biological targets, as seen in caffeic acid derivatives with improved anti-proliferative activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.